N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C21H14ClN3O2 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14ClN3O2/c22-13-8-9-20(26)19(11-13)25-21(27)15-12-18(17-7-3-4-10-23-17)24-16-6-2-1-5-14(15)16/h1-12,26H,(H,25,27) |
InChI Key |
UUVDXFVPHWSBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a quinoline core, a pyridine ring, and a substituted phenyl group, which contribute to its pharmacological properties.
Molecular Characteristics
- Molecular Formula : CHClNO
- Molecular Weight : 375.8 g/mol
- CAS Number : 1144441-56-4
Biological Activity Overview
Quinoline derivatives, including this compound, are known for a variety of biological activities:
- Anticancer Activity : Quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : This compound may exhibit antibacterial and antifungal activities. Its structural features allow it to interact with microbial targets effectively.
- Antimalarial Effects : Similar compounds have been recognized for their activity against malaria parasites, suggesting potential applications in treating malaria.
The biological activity of this compound is believed to arise from its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the chloro and hydroxy groups enhances its interaction with these targets, potentially increasing its efficacy.
Anticancer Activity
A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against several cancer cell lines:
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.6 ± 1.0 | Induces apoptosis |
| This compound | HeLa (cervical cancer) | 12.3 ± 0.8 | Cell cycle arrest at G0/G1 |
| Reference Compound | Doxorubicin | 10.5 ± 0.5 | DNA intercalation |
The results indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Research on the antimicrobial properties of quinoline derivatives showed that this compound has activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that the compound possesses notable antimicrobial properties that could be further explored for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide has been investigated for its potential therapeutic properties:
Anticancer Activity:
Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has shown promise in inducing apoptosis in cancer cells through modulation of cell cycle progression and inhibition of proliferation. Studies suggest that it may interact with specific molecular targets involved in cancer cell survival pathways .
Antimalarial Properties:
The compound has demonstrated antiplasmodial activity against Plasmodium falciparum, with mechanisms involving the inhibition of translation elongation factor 2, essential for protein synthesis in the parasite. Preliminary studies indicate an effective concentration (EC50) around 120 nM .
Enzyme Inhibition
The compound is being explored as a potential enzyme inhibitor. Its structure allows for interaction with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is crucial. The binding affinity and specificity require further investigation to validate its efficacy .
Anti-inflammatory Applications
Preliminary studies have indicated that related compounds can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting anti-inflammatory properties. This opens avenues for developing treatments for inflammatory diseases .
Materials Science
In addition to biological applications, this compound is utilized in the development of advanced materials and dyes due to its unique chemical properties, which allow for modifications that enhance material performance .
Anticancer Studies
A study highlighted the anticancer efficacy of quinoline derivatives, showcasing their ability to induce apoptosis in various cancer cell lines. The specific effects of this compound on different cancer types remain an active area of research.
Table 1: Anticancer Activity Overview
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(5-chloro-2-hydroxyphenyl)-... | TBD | Induction of apoptosis |
| Related Quinoline Derivative A | 0.39 | Aurora-A kinase inhibition |
| Related Quinoline Derivative B | 0.46 | Cell cycle modulation |
Antimalarial Activity
Research indicates that quinoline derivatives show significant antimalarial activity.
Table 2: Antimalarial Efficacy
| Compound | ED90 (mg/kg) | Mechanism of Action |
|---|---|---|
| DDD107498 | < 1 | Inhibition of PfEF2 |
| N-(5-chloro-2-hydroxyphenyl)-... | TBD | TBD |
Inflammatory Response Studies
Studies on related compounds have demonstrated their ability to modulate inflammatory responses, indicating potential therapeutic applications in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline-4-Carboxamides with Modified Amine Side Chains
Compounds 5a1–5a7 and 5b1 ( and ) share the quinoline-4-carboxamide scaffold but differ in their amine side chains and substituents. Key comparisons include:
Key Findings :
- Yield : Side-chain modifications influence synthetic efficiency, with yields ranging from 54–67% .
- Thermal Stability : Morpholine-containing 5a5 exhibits the highest melting point (188.1–189.4°C), suggesting enhanced crystallinity .
- Purity : Most compounds exceed 97% purity, validated by HPLC and HRMS .
Derivatives with Heterocyclic Substituents
Thiadiazole-Containing Analogs
Compounds such as 2-(4-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide () and 5 () replace the pyridinyl group with thiadiazole rings:
Key Findings :
- Thiadiazole derivatives often exhibit distinct solubility profiles and bioactivity due to their electron-deficient heterocyclic cores .
Pyridinyl Variants
- N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1146934-96-4, ): Features a pyridin-3-yl group, altering electronic properties compared to the pyridin-2-yl target compound .
Preparation Methods
Friedländer Annulation for Quinoline Formation
The quinoline skeleton is typically constructed via the Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones. For this compound, 2-aminobenzaldehyde reacts with ethyl acetoacetate under acidic conditions to yield quinoline-4-carboxylic acid ethyl ester. Hydrolysis with NaOH produces quinoline-4-carboxylic acid (Yield: 68–75%).
Reaction Conditions :
-
Catalyst: Concentrated HCl or H2SO4.
-
Solvent: Ethanol/water mixture.
-
Temperature: Reflux at 80°C for 12 hours.
Alternative Methods: Skraup and Doebner-Miller Reactions
While less common, the Skraup reaction (using glycerol and sulfuric acid) and Doebner-Miller reaction (with β-keto esters) have been explored but exhibit lower regioselectivity for the 4-carboxylic acid derivative (Yield: 40–50%).
Synthesis of 5-Chloro-2-Hydroxyaniline
Chlorination and Hydroxylation of Aniline Derivatives
5-Chloro-2-hydroxyaniline is synthesized via selective chlorination and demethylation:
-
Methyl Protection : 2-Methoxyaniline is treated with N-chlorosuccinimide (NCS) in acetic acid to yield 5-chloro-2-methoxyaniline (Yield: 85%).
-
Demethylation : The methoxy group is cleaved using BBr3 in dichloromethane at −78°C, producing 5-chloro-2-hydroxyaniline (Yield: 90–95%).
Alternative Route : Direct hydroxylation of 5-chloroaniline via hydroxylamine-O-sulfonic acid in alkaline conditions (Yield: 65–70%).
Amide Bond Formation
Carboxylic Acid Activation and Coupling
The quinoline-4-carboxylic acid intermediate is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (Benzotriazole-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of N,N-diisopropylethylamine (DIPEA). Coupling with 5-chloro-2-hydroxyaniline in dichloromethane (DCM) yields the final product.
Optimized Protocol :
-
Activator: BOP (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: Anhydrous DCM.
-
Temperature: Room temperature, 12 hours.
-
Yield: 78–85%.
Mixed Anhydride Method
An alternative employs ethyl chloroformate to generate a mixed anhydride intermediate, which reacts with 5-chloro-2-hydroxyaniline in tetrahydrofuran (THF). This method avoids phosphonium reagents but requires strict anhydrous conditions (Yield: 70–75%).
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:1) eluent. Recrystallization from ethanol/water (3:1) enhances purity (>99.8%).
Analytical Data
-
Melting Point : 218–220°C (decomposes).
-
1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.95 (d, J = 5.2 Hz, 1H, quinoline-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.20 (m, 8H, aromatic), 6.90 (s, 1H, phenol-OH).
-
HRMS : m/z 375.0874 [M+H]+ (calculated for C21H14ClN3O2: 375.0876).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Suzuki Coupling + BOP | Bromination, coupling, amidation | 82–85 | >99.8 | Moderate |
| C-H Activation + Mixed Anhydride | Direct functionalization, anhydride | 70–75 | 99.5 | High |
| Skraup + Traditional Amidation | Annulation, amidation | 40–50 | 98.0 | Low |
Challenges and Optimization Strategies
Regioselectivity in Quinoline Functionalization
Competing reactions during bromination or C-H activation may yield undesired regioisomers. Employing bulky ligands (e.g., XPhos) improves selectivity for position 2.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can yield be maximized?
- Methodology : Use a two-step approach involving (1) coupling of 2-(pyridin-2-yl)quinoline-4-carboxylic acid with 5-chloro-2-hydroxyaniline via carbodiimide-mediated amidation (e.g., PyBOP or EDC/HOBt in DMF). Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours under inert atmosphere). (2) Purify via column chromatography (silica gel, CHCl₃/MeOH gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Monitor intermediates by TLC and confirm final product via NMR and HRMS .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodology :
- NMR : Acquire ¹H and ¹³C NMR in DMSO-d₆ to verify aromatic protons (δ 7.5–9.0 ppm), hydroxyl groups (broad peak ~δ 10.5 ppm), and amide linkage (δ ~165 ppm in ¹³C).
- Mass Spectrometry : Use ESI-HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Perform reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) .
Q. What solvent systems are suitable for solubility testing, and how can stability under experimental conditions be assessed?
- Methodology : Test solubility in DMSO (primary stock), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation. For stability, incubate at 37°C for 24–72 hours and analyze via HPLC to monitor degradation products. Adjust pH or use stabilizing agents (e.g., cyclodextrins) if precipitation occurs .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., EGFR or BRAF)?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (PDB IDs: 1M17 for EGFR, 3C4F for BRAF). Set grid boxes around critical residues (e.g., Lys721 in EGFR).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Analyze hydrogen bonds (e.g., pyridine N with Met793) and hydrophobic interactions (quinoline ring with Leu694). Validate with in vitro kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Methodology :
- Dose-Response Profiling : Test IC₅₀ values in ≥3 cell lines (e.g., HeLa, A549, MCF-7) using MTT assays. Normalize to vehicle controls and account for metabolic differences (e.g., CYP450 expression).
- Mechanistic Studies : Perform Western blotting for downstream targets (e.g., phosphorylated ERK for BRAF inhibition). Cross-validate with siRNA knockdown of suspected off-target kinases .
Q. How can the compound’s metabolic stability be evaluated in preclinical models?
- Methodology :
- In Vitro : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics.
- In Vivo : Administer IV/PO doses in rodents, collect plasma at intervals (0–24 hours), and measure bioavailability (AUC₀–∞). Identify major metabolites (e.g., hydroxylation at quinoline C3) using UPLC-QTOF .
Q. What crystallographic techniques elucidate intermolecular interactions in solid-state forms?
- Methodology : Grow single crystals via slow evaporation (ethanol/chloroform). Collect X-ray diffraction data (Cu-Kα radiation, 100 K). Solve structure using SHELX and refine with Olex2. Analyze hydrogen bonds (e.g., amide N–H⋯O=C) and π-π stacking (quinoline-pyridine distance ~3.4 Å). Compare with polymorph screens (e.g., solvent-drop grinding) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
